

An In-depth Technical Guide to MRS2693 Trisodium: A Selective P2Y6 Agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MRS2693 trisodium

Cat. No.: B13838666

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Introduction

MRS2693 trisodium is a potent and selective synthetic agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by the endogenous nucleotide uridine 5'-diphosphate (UDP).[1] As a stable analog of UDP, MRS2693, also known as 5-Iodo-UDP trisodium salt, has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the P2Y6 receptor. Its high selectivity allows for the specific interrogation of P2Y6-mediated signaling pathways, which are implicated in a range of cellular processes including inflammation, apoptosis, and cell migration.[1][2][3] This guide provides a comprehensive overview of MRS2693, its pharmacological properties, mechanism of action, and key experimental applications for researchers and drug development professionals.

Physicochemical and Pharmacological Properties

MRS2693 is a highly purified salt, typically supplied as a solid or pre-dissolved in water.[4] Its key properties are summarized below.

Table 1: Physicochemical Properties of **MRS2693 Trisodium**

| Property | Value | References |
|-------------------|---|------------|
| Chemical Name | 5-Iodouridine-5'-O-diphosphate trisodium salt | |
| Molecular Formula | C ₉ H ₁₀ IN ₂ Na ₃ O ₁₂ P ₂ | [4] |
| Molecular Weight | 596.0 g/mol | [4] |
| CAS Number | 1448858-83-0 | [4] |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble in water | |
| Storage | Store at -20°C | [4] |

Table 2: Pharmacological Profile of MRS2693

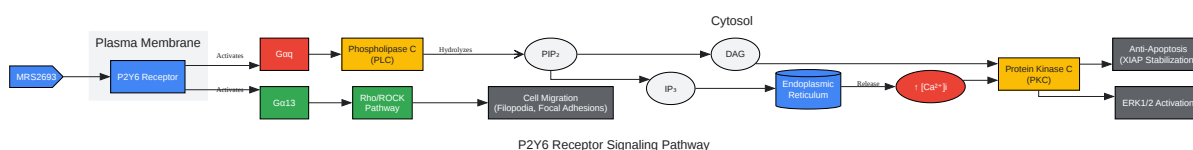
| Parameter | Value | Details | References |
|-----------------------------|------------------|---|------------|
| Target | P2Y6 Receptor | A UDP-sensitive GPCR | [2] |
| Activity | Full Agonist | Activates the P2Y6 receptor | [5] |
| Potency (EC ₅₀) | 15 nM (0.015 μM) | At the human P2Y6 receptor | [2][5] |
| Selectivity | High | Displays no activity at other P2Y receptor subtypes | |

Mechanism of Action and Signaling Pathways

The P2Y6 receptor is a member of the P2Y family of purinergic receptors that primarily couple to Gq/11 and G12/13 heterotrimeric G proteins.[1][3][6] Activation of the P2Y6 receptor by MRS2693 initiates a cascade of intracellular signaling events.

- **Gαq Pathway:** This is the canonical signaling pathway for the P2Y6 receptor. Binding of MRS2693 induces a conformational change, activating Gαq. This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The subsequent rise in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).^{[1][6]}
- **Gα13 Pathway:** The P2Y6 receptor has also been shown to couple to Gα13.^{[6][7]} This activation leads to the stimulation of the RhoA/Rho-associated kinase (ROCK) pathway, which is a critical regulator of the actin cytoskeleton, cell adhesion, and motility.^{[6][7]}
- **Downstream Effects:** The activation of these primary pathways by MRS2693 leads to various cellular responses, including the activation of the ERK1/2 pathway, modulation of NF-κB activity, and regulation of apoptosis and cell migration.^{[2][3][6][8]}

Below is a diagram illustrating the primary signaling cascades initiated by MRS2693.



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P2Y6 Receptor Signaling Pathway

Key Experimental Protocols

MRS2693 is frequently used in a variety of in vitro and in vivo assays to probe P2Y6 function. Below are representative methodologies for common experiments.

Intracellular Calcium Mobilization Assay

This assay is fundamental for confirming the functional activity of MRS2693 on the P2Y6 receptor by measuring the hallmark Gq-mediated increase in intracellular calcium.

Objective: To measure the dose-dependent increase in intracellular calcium ($[Ca^{2+}]_i$) in P2Y6-expressing cells following stimulation with MRS2693.

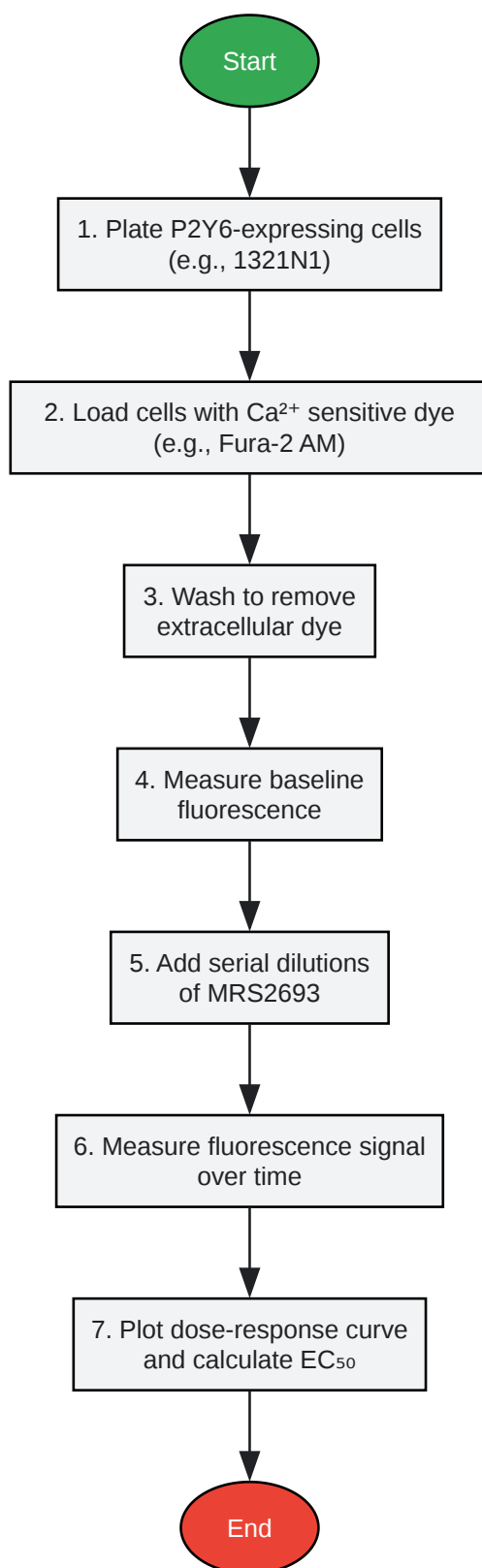
Materials:

- P2Y6-expressing cells (e.g., human 1321N1 astrocytoma cells).
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
- **MRS2693 trisodium** stock solution (e.g., 10 mM in water).
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Fluorescence plate reader or microscope.

Methodology:

- Cell Plating: Seed P2Y6-expressing cells into a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.
- Dye Loading: Wash cells with Assay Buffer. Incubate cells with the calcium-sensitive dye (e.g., 2-5 μ M Fura-2 AM) in Assay Buffer for 30-60 minutes at 37°C in the dark.
- Washing: Gently wash the cells two to three times with Assay Buffer to remove extracellular dye. Add 100 μ L of Assay Buffer to each well.
- Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for 1-2 minutes.
- Compound Addition: Prepare serial dilutions of MRS2693 in Assay Buffer. Add the agonist solutions to the wells.

- **Signal Detection:** Immediately begin measuring fluorescence intensity for 5-10 minutes. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure emission at ~525 nm following excitation at ~488 nm.
- **Data Analysis:** The change in fluorescence intensity or ratio reflects the change in $[Ca^{2+}]_i$. Plot the peak response against the logarithm of the MRS2693 concentration and fit the data to a four-parameter logistic equation to determine the EC_{50} value.



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Workflow for an Intracellular Calcium Assay

Cell Migration (Wound Healing) Assay

This assay assesses the effect of P2Y6 activation by MRS2693 on cell motility.

Objective: To determine if MRS2693 stimulation promotes the migration of cells such as A549 or Caco-2.^[6]

Materials:

- A549 or other suitable cells.
- Culture plates or inserts for creating a cell-free gap.
- **MRS2693 trisodium.**
- Cell culture medium.
- Microscope with imaging capabilities.

Methodology:

- **Create Monolayer:** Grow cells to full confluency in a culture plate.
- **Create Wound:** Create a cell-free gap ("wound") in the monolayer using a sterile pipette tip or a culture insert.
- **Treatment:** Wash the cells to remove debris and replace the medium with fresh medium containing MRS2693 at the desired concentration or a vehicle control.
- **Imaging:** Place the plate in an incubator with a live-cell imaging system. Acquire images of the wound at time zero and at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
- **Data Analysis:** Measure the area of the cell-free gap at each time point for both treated and control wells. Calculate the rate of wound closure as a measure of cell migration.

Research Applications

The selectivity of MRS2693 makes it a powerful tool for investigating the diverse functions of the P2Y6 receptor.

- **Ischemia/Reperfusion Injury:** Studies have shown that MRS2693 exerts a cytoprotective effect in animal models of skeletal muscle ischemia/reperfusion injury, suggesting a role for P2Y6 activation in tissue protection.[2]
- **Cancer Biology:** P2Y6 receptor activation by MRS2693 has been found to protect colon cancer cells (HT-29) from apoptosis, a process mediated by the stabilization of the X-linked inhibitor of apoptosis protein (XIAP).[3] It also promotes the migration of lung and colorectal cancer cells, implicating P2Y6 in metastasis.[6]
- **Inflammation and Immunity:** The P2Y6 receptor is expressed on immune cells and is involved in inflammatory responses. MRS2693 is used to study these processes, such as nucleotide-mediated signaling in macrophages.

Conclusion

MRS2693 trisodium is a cornerstone pharmacological agent for the study of purinergic signaling. Its high potency and selectivity for the P2Y6 receptor enable precise dissection of complex signaling pathways. The data and protocols presented in this guide underscore its utility in diverse research fields, from fundamental cell biology to translational studies in inflammation, oncology, and tissue injury. As research into the therapeutic potential of targeting the P2Y6 receptor continues, MRS2693 will remain an essential tool for drug development professionals and academic researchers alike.

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- To cite this document: BenchChem. [An In-depth Technical Guide to MRS2693 Trisodium: A Selective P2Y6 Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13838666#mrs2693-trisodium-as-a-selective-p2y6-agonist>]

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